molecular formula C20H21N3O5S B15022631 N'-{(E)-[3-methoxy-4-(prop-2-en-1-yloxy)phenyl]methylidene}-2-[(4-nitrobenzyl)sulfanyl]acetohydrazide

N'-{(E)-[3-methoxy-4-(prop-2-en-1-yloxy)phenyl]methylidene}-2-[(4-nitrobenzyl)sulfanyl]acetohydrazide

Cat. No.: B15022631
M. Wt: 415.5 g/mol
InChI Key: HDVNQYCEWZCPLU-CIAFOILYSA-N
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Description

N’-[(E)-[3-METHOXY-4-(PROP-2-EN-1-YLOXY)PHENYL]METHYLIDENE]-2-{[(4-NITROPHENYL)METHYL]SULFANYL}ACETOHYDRAZIDE is a complex organic compound that features a combination of methoxy, prop-2-en-1-yloxy, nitrophenyl, and acetohydrazide functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(E)-[3-METHOXY-4-(PROP-2-EN-1-YLOXY)PHENYL]METHYLIDENE]-2-{[(4-NITROPHENYL)METHYL]SULFANYL}ACETOHYDRAZIDE typically involves multiple steps:

    Formation of the Methoxy-Prop-2-en-1-yloxy Benzaldehyde: This step involves the reaction of 3-methoxy-4-hydroxybenzaldehyde with prop-2-en-1-ol in the presence of an acid catalyst to form the desired aldehyde.

    Condensation Reaction: The methoxy-prop-2-en-1-yloxy benzaldehyde is then reacted with 2-{[(4-nitrophenyl)methyl]sulfanyl}acetohydrazide under basic conditions to form the final product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and prop-2-en-1-yloxy groups.

    Reduction: The nitro group can be reduced to an amine under appropriate conditions.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) can be used.

    Substitution: Electrophilic substitution can be facilitated by reagents like bromine (Br2) or sulfuric acid (H2SO4).

Major Products

    Oxidation: Products may include carboxylic acids or aldehydes.

    Reduction: The major product would be the corresponding amine.

    Substitution: Depending on the substituent introduced, various substituted aromatic compounds can be formed.

Scientific Research Applications

    Medicinal Chemistry: It may serve as a lead compound for the development of new drugs, particularly those targeting cancer or infectious diseases.

    Materials Science: The compound could be used in the synthesis of novel materials with unique electronic or optical properties.

    Organic Synthesis: It can be used as an intermediate in the synthesis of more complex molecules.

Mechanism of Action

The mechanism of action of N’-[(E)-[3-METHOXY-4-(PROP-2-EN-1-YLOXY)PHENYL]METHYLIDENE]-2-{[(4-NITROPHENYL)METHYL]SULFANYL}ACETOHYDRAZIDE would depend on its specific application. For instance, in medicinal chemistry, it might interact with specific enzymes or receptors, inhibiting their activity and thereby exerting its therapeutic effects. The molecular targets and pathways involved would need to be elucidated through detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

  • N’-[(E)-[3-METHOXY-4-(PROP-2-EN-1-YLOXY)PHENYL]METHYLIDENE]-2-{[(4-CHLOROPHENYL)METHYL]SULFANYL}ACETOHYDRAZIDE
  • N’-[(E)-[3-METHOXY-4-(PROP-2-EN-1-YLOXY)PHENYL]METHYLIDENE]-2-{[(4-METHYLPHENYL)METHYL]SULFANYL}ACETOHYDRAZIDE

Uniqueness

The uniqueness of N’-[(E)-[3-METHOXY-4-(PROP-2-EN-1-YLOXY)PHENYL]METHYLIDENE]-2-{[(4-NITROPHENYL)METHYL]SULFANYL}ACETOHYDRAZIDE lies in its specific combination of functional groups, which may confer unique chemical reactivity and biological activity compared to its analogs.

Properties

Molecular Formula

C20H21N3O5S

Molecular Weight

415.5 g/mol

IUPAC Name

N-[(E)-(3-methoxy-4-prop-2-enoxyphenyl)methylideneamino]-2-[(4-nitrophenyl)methylsulfanyl]acetamide

InChI

InChI=1S/C20H21N3O5S/c1-3-10-28-18-9-6-16(11-19(18)27-2)12-21-22-20(24)14-29-13-15-4-7-17(8-5-15)23(25)26/h3-9,11-12H,1,10,13-14H2,2H3,(H,22,24)/b21-12+

InChI Key

HDVNQYCEWZCPLU-CIAFOILYSA-N

Isomeric SMILES

COC1=C(C=CC(=C1)/C=N/NC(=O)CSCC2=CC=C(C=C2)[N+](=O)[O-])OCC=C

Canonical SMILES

COC1=C(C=CC(=C1)C=NNC(=O)CSCC2=CC=C(C=C2)[N+](=O)[O-])OCC=C

Origin of Product

United States

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